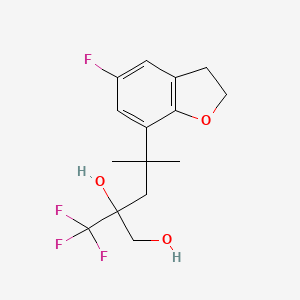
4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol
描述
4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol is a useful research compound. Its molecular formula is C15H18F4O3 and its molecular weight is 322.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H18F4O3
- Molecular Weight : 322.300 g/mol
- CAS Number : 887375-37-3
Antitumor Activity
Research indicates that compounds related to dihydrobenzofuran structures exhibit significant antitumor properties. A study on dihydrobenzofuran lignans demonstrated that certain derivatives inhibited cell proliferation in various human tumor cell lines. Notably, compounds with structural similarities to this compound have shown promising activity against leukemia and breast cancer cell lines, with GI(50) values indicating potent cytotoxicity .
The mechanism of action for compounds within this class often involves the inhibition of tubulin polymerization. For instance, a related compound was found to inhibit mitosis by interacting weakly at the colchicine binding site of tubulin. The inhibition of tubulin polymerization was significant at micromolar concentrations, suggesting that similar mechanisms may be applicable to this compound .
In Vitro Studies
In vitro studies have shown that analogs of this compound can effectively inhibit the growth of various cancer cell lines. The average GI(50) values for related dihydrobenzofuran derivatives were reported as low as 0.3 µM in certain cases . This highlights the potential therapeutic applications of such compounds in oncology.
Data Table: Biological Activity Summary
| Compound | Cell Line | GI(50) Value (µM) | Mechanism |
|---|---|---|---|
| Compound 2b | Breast Cancer | <10 | Tubulin polymerization inhibition |
| Compound 2c | Leukemia | 0.3 | Antimitotic activity |
| 4-(5-Fuoro...) | Various Tumors | TBD | TBD |
Case Study 1: Antitumor Efficacy
A series of dihydrobenzofuran derivatives were evaluated in a comprehensive screening panel consisting of 60 human tumor cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited notable antitumor activity, particularly against leukemia and breast cancer cells .
Case Study 2: Mechanistic Insights
Further investigation into the mechanism revealed that these compounds could disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines. This was corroborated by assays measuring tubulin polymerization rates in the presence of these compounds .
属性
IUPAC Name |
4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F4O3/c1-13(2,7-14(21,8-20)15(17,18)19)11-6-10(16)5-9-3-4-22-12(9)11/h5-6,20-21H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTMIKDGIZFCBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(CO)(C(F)(F)F)O)C1=CC(=CC2=C1OCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













